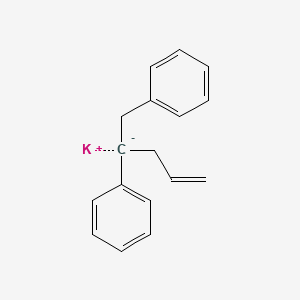
potassium;1-phenylpent-4-en-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;1-phenylpent-4-en-2-ylbenzene is an organic compound that features a benzene ring substituted with a phenyl group and a pentenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1-phenylpent-4-en-2-ylbenzene typically involves the coupling of a phenyl group with a pentenyl chain. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;1-phenylpent-4-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can convert the compound into secondary alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is a common reagent for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Secondary alcohols
Substitution: Brominated benzene derivatives
Aplicaciones Científicas De Investigación
Potassium;1-phenylpent-4-en-2-ylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium;1-phenylpent-4-en-2-ylbenzene involves its interaction with molecular targets through its benzene ring and pentenyl chain. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-donating and electron-withdrawing effects of its substituents . These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylpent-4-en-2-ylbenzene: Lacks the potassium ion but has a similar structure.
Phenylacetone: Contains a phenyl group and a ketone functional group.
Benzyl Alcohol: Features a benzene ring with a hydroxyl group.
Uniqueness
Potassium;1-phenylpent-4-en-2-ylbenzene is unique due to the presence of both a phenyl group and a pentenyl chain, which confer distinct chemical properties and reactivity. The potassium ion also enhances its solubility and reactivity in certain chemical environments, making it a valuable compound for specific applications .
Propiedades
Número CAS |
62901-72-8 |
|---|---|
Fórmula molecular |
C17H17K |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
potassium;1-phenylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C17H17.K/c1-2-9-17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15;/h2-8,10-13H,1,9,14H2;/q-1;+1 |
Clave InChI |
HMFCOPHTKOKUOM-UHFFFAOYSA-N |
SMILES canónico |
C=CC[C-](CC1=CC=CC=C1)C2=CC=CC=C2.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
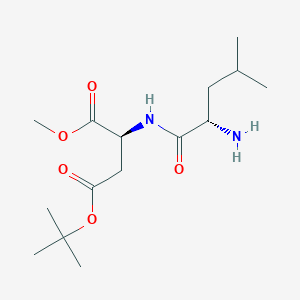
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
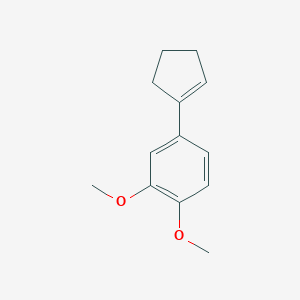
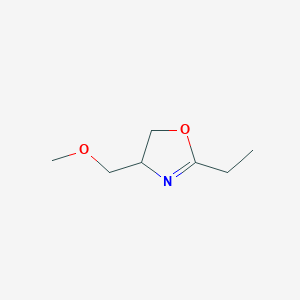
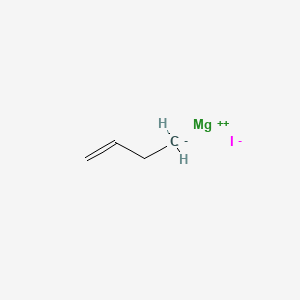
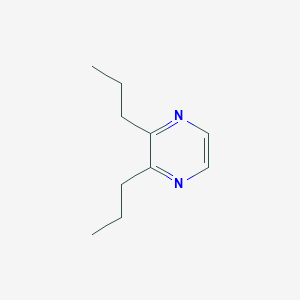
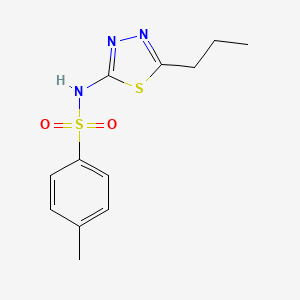
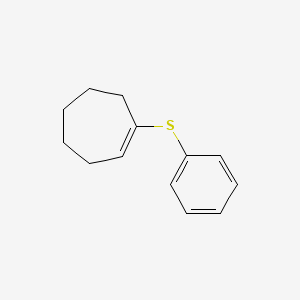

![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
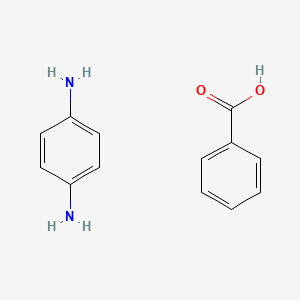
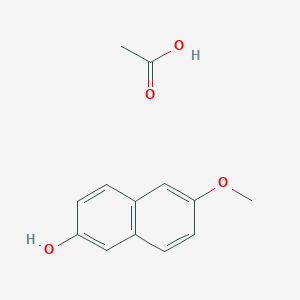
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)
